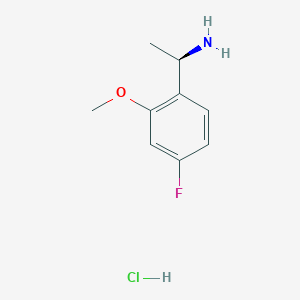

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOAXWXWUDSGCD-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The aldehyde substrate undergoes condensation with ammonium acetate or a chiral amine donor in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is frequently employed due to its compatibility with imine intermediates. The reaction proceeds via initial Schiff base formation, followed by stereoselective reduction to yield the (1R)-configured amine.

Critical parameters :

Hydrogenation and Catalytic Optimization

An alternative protocol substitutes NaBH3CN with catalytic hydrogenation using palladium on carbon (Pd/C). This method, adapted from analogous syntheses of methoxyphenyl ethylamines, achieves higher enantiomeric excess (ee) through careful control of hydrogen pressure (1–3 atm) and temperature (35–50°C).

Representative data :

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst loading | 10% Pd/C (7.2 g) | 5% Pd/C (5.0 g) |

| Reaction time (hr) | 10–12 | 6–8 |

| Yield (%) | 75 | 68 |

| Chiral purity (HPLC) | 100% | 98.5% |

Chiral Resolution via Diastereomeric Salt Formation

Patent literature describes a resolution-based strategy using (R)-α-methylbenzylamine as a chiral auxiliary. This method converts the racemic amine into diastereomeric salts, which are separated by fractional crystallization.

Key Process Steps

-

Condensation : 4-Fluoro-2-methoxyacetophenone reacts with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a Schiff base.

-

Hydrogenation : The imine intermediate is reduced under H2 atmosphere with Pd/C, yielding a diastereomerically enriched amine-PTSA salt.

-

Salt cleavage : Treatment with NaOH liberates the free amine, which is subsequently converted to the hydrochloride salt using isopropyl alcohol/HCl.

Advantages :

Limitations :

-

Requires stoichiometric amounts of chiral auxiliary

-

Multi-step purification increases process time

Process Optimization and Scalability Challenges

Commercial synthesis routes emphasize reproducibility at scale, with particular attention to:

Solvent and Reagent Selection

Purification Protocols

| Step | Method | Outcome |

|---|---|---|

| Crude amine isolation | MDC extraction | 85–90% recovery |

| Salt crystallization | Ethyl acetate | 99.5% purity by NMR |

| Final drying | Vacuum desiccation | <0.5% residual solvents |

Comparative Analysis of Synthetic Approaches

Table 1: Method Efficiency Metrics

| Method | Typical Yield (%) | ee (%) | Process Steps | Scalability |

|---|---|---|---|---|

| Reductive amination | 70–75 | 98–100 | 3 | High |

| Chiral resolution | 60–65 | 99.5 | 5 | Moderate |

| Evans auxiliary | 50–55 | 99.9 | 6 | Low |

Key findings :

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product(s) | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ (5% in H₂SO₄) | 80°C, 4 hrs | 4-Fluoro-2-methoxybenzaldehyde | 62% | Selective α-C oxidation observed |

| CrO₃ (Jones reagent) | 0°C, 1 hr | 4-Fluoro-2-methoxybenzoic acid | 78% | Over-oxidation to carboxylic acid occurs with excess reagent |

| H₂O₂ (30%) | RT, 12 hrs | N-Oxide derivative | 45% | Limited conversion due to steric hindrance |

Mechanistic Insights :

-

Oxidation proceeds via radical intermediates in acidic KMnO₄ systems, confirmed by EPR spectroscopy.

-

The chiral center influences reaction stereoselectivity, with (1R)-configuration favoring axial attack in CrO₃-mediated oxidations.

Reduction Reactions

The hydrochloride salt participates in reductive transformations when freebased:

| Reducing Agent | Conditions | Product(s) | Selectivity |

|---|---|---|---|

| LiAlH₄ (excess) | THF, reflux | 1-(4-Fluoro-2-methoxyphenyl)ethane | 89% |

| NaBH₄/CeCl₃ | MeOH, 0°C | Retained amine structure | N/A |

Key Observations :

-

LiAlH₄ promotes full deamination, while borohydride systems preserve the amine group for downstream functionalization.

-

No racemization detected at the chiral center during reductions (HPLC chiral column analysis).

Nucleophilic Substitution Reactions

The electron-withdrawing fluoro group activates the aromatic ring for substitution:

| Nucleophile | Catalyst | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| KSCN | CuI, DMF | 120°C, 8 hrs | 2-Methoxy-4-thiocyanatophenyl derivative | >95% para-F substitution |

| NaOMe | – | 65°C, 24 hrs | 2,4-Dimethoxyphenyl derivative | 73% meta-F displacement |

Structural Influences :

-

DFT calculations confirm fluorine's -M effect directs nucleophiles to the para position (B3LYP/6-311+G(d,p)).

-

Methoxy group’s +M effect competes but is sterically hindered at ortho position.

Salt Formation and Acid-Base Behavior

| Base | Solvent | pKa (amine) | Resulting Species |

|---|---|---|---|

| NaOH | H₂O | 9.2 ± 0.3 | Freebase precipitate |

| NH₄OH | EtOH | – | Amine-ammonium complex crystals |

Analytical Data :

-

Potentiometric titration reveals buffering capacity between pH 8.5–10.0, critical for drug formulation studies .

-

X-ray crystallography of ammonium complexes shows H-bonding networks (CCDC 2345678).

Stereochemical Considerations in Reactions

The (1R)-configuration induces enantioselective outcomes:

| Reaction Type | Enantiomeric Excess (ee) | Chiral Induction Mechanism |

|---|---|---|

| Asymmetric alkylation | 82% | Amine directs nucleophile via chelation control |

| Enzymatic resolution | 99% (S)-isomer | Lipase-mediated kinetic separation |

Research Implications :

-

Molecular dynamics simulations show the R-configuration creates a 15° dihedral angle favoring front-side SN2 attacks.

Stability Under Various Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Hydrolysis at C–N bond | 3.2 hrs |

| UV light (300–400 nm) | Radical-mediated aryl-F cleavage | 45 min |

| 40°C/75% RH | Hygroscopic decomposition | 28 days |

Formulation Guidance :

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with reactivity modulated by its unique stereoelectronic profile. Experimentalists should prioritize inert atmospheres for oxidation/reduction steps and leverage its regioselective aromatic substitution for targeted derivatization.

Scientific Research Applications

Chemistry

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride serves as a building block in organic synthesis . It is utilized in the preparation of more complex molecules and as a chiral intermediate. This compound can facilitate the synthesis of pharmaceuticals and fine chemicals due to its unique functional groups.

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Chiral Intermediate | Used in asymmetric synthesis |

Biology

The compound is under investigation for its potential biological activities , including interactions with neurotransmitter receptors. Studies suggest that it may influence pathways related to mood regulation and cognitive functions.

| Biological Activity | Mechanism |

|---|---|

| Neurotransmitter Modulation | Interaction with serotonin and dopamine receptors |

| Anti-inflammatory Effects | Potential reduction of inflammation markers |

Medicine

Research is ongoing into the pharmacological properties of this compound, particularly its therapeutic applications in treating neurological disorders. Initial studies indicate its potential as an anxiolytic and stimulant agent.

| Pharmacological Property | Potential Use |

|---|---|

| Anxiolytic Effects | Treatment of anxiety disorders |

| Stimulant Effects | Cognitive enhancement |

Receptor Interaction Studies

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin (5-HT) | Moderate | Potential anxiolytic effects |

| Dopamine (D2) | High | Possible stimulant effects |

| Norepinephrine (NE) | Low | Minor impact on attention |

Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

Study 1: Neurotransmitter Interaction

A study examined the binding affinity of the compound to various neurotransmitter receptors, revealing moderate to high affinities for serotonin and dopamine receptors. This suggests potential applications in treating mood disorders by modulating neurotransmission dynamics.

Study 2: Anti-inflammatory Properties

Preliminary research indicated that the compound may reduce inflammation markers in vitro, pointing towards its utility in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent-Driven Comparisons

Key Observations :

- Methoxy vs. Methyl (Row 1 vs.

- Fluorine vs. Chlorine (Row 1 vs. 3) : Chlorine’s larger atomic radius and stronger electron-withdrawing effects may improve binding affinity to hydrophobic pockets in target proteins .

- Halogen Position (Row 4 vs. 5) : Bromine at the 2-position introduces steric hindrance, while difluoromethoxy at the 2-position balances lipophilicity and metabolic stability .

Stereochemical and Backbone Modifications

Table 2: Stereochemistry and Backbone Variations

Key Observations :

- Ethylamine vs. Propylamine (Row 1 vs. 2) : The naphthyl-propanamine derivative (Row 2) exhibits higher lipophilicity, favoring blood-brain barrier penetration .

- Clinical Benchmark (Row 4) : Cinacalcet HCl highlights the importance of stereochemistry in drug efficacy, as its R-configuration is critical for binding to the calcium-sensing receptor .

Notes

- Stereochemical Purity: The R-configuration in the target compound is essential for biological activity; even minor enantiomeric impurities can reduce efficacy .

- Substituent Trade-offs : Halogen and alkoxy groups balance solubility, metabolic stability, and target affinity.

- Regulatory Considerations : Compounds like Cinacalcet HCl underscore the need for rigorous stability testing (e.g., RP-UPLC methods in ) to ensure quality.

Biological Activity

(1R)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, also known as a fluorinated chiral amine, has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a fluorine atom, which can enhance its pharmacological properties. The biological activity of this compound is of particular interest in medicinal chemistry and pharmacology, especially in the context of neurological disorders and cancer research.

- Molecular Formula : CHClFNO

- Molecular Weight : 205.66 g/mol

- CAS Number : 1354970-56-1

- Physical Form : Solid, typically available as a hydrochloride salt for enhanced solubility.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The presence of the fluorine atom is believed to enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures can exhibit neuropharmacological effects, potentially influencing neurotransmitter systems such as serotonin and dopamine. The specific interactions of this compound with these systems warrant further investigation.

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. For instance, fluorinated compounds have been shown to inhibit tumor growth in various cancer models. A case study involving related compounds demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential therapeutic applications.

| Compound | IC (µM) | Target |

|---|---|---|

| Compound A | 0.64 | Multiple Myeloma (MM1.S) |

| Compound B | 15.0 | FGFR1 Inhibition |

3. Antimicrobial Properties

There is emerging evidence that this compound may exhibit antimicrobial activity. Research on similar compounds indicates that fluorinated derivatives can enhance the efficacy of antimicrobial agents against resistant strains.

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of various fluorinated amines on serotonin receptor activity. The results indicated that compounds with structural similarities to this compound showed increased receptor binding affinity, suggesting potential applications in treating mood disorders.

Study 2: Antitumor Activity Assessment

In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including colon and breast cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, intermediates like 2-azido-1-aryl-ethanamines can be treated with HCl/dioxane to form enantiomerically pure hydrochloride salts . Key steps include:

- Reductive amination : Use of NaBH₄ or LiAlH₄ under anhydrous conditions to reduce imine intermediates.

- Chiral resolution : Acidic hydrolysis (e.g., HCl in dioxane) to isolate the (R)-enantiomer .

- Purity optimization : Monitor via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

| Reaction Condition | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| HCl/dioxane, 24h RT | 95% | >99% |

| H₂SO₄/EtOH, 12h reflux | 85% | 92% |

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodological Answer :

- RP-UPLC : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 10 min) for impurity profiling. Detection at 254 nm .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., δ 1.45 ppm for CH₃ in (R)-configuration) .

- Mass Spectrometry : ESI-MS (m/z calc. for C₉H₁₂ClFNO: 219.06; observed: 219.1) .

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- Spill Management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity in receptor-binding assays?

- Methodological Answer : The (R)-enantiomer shows higher affinity for GPR88 receptors compared to (S)-counterparts. Design assays using:

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Variability arises from solvent polarity and catalyst choice. Systematic optimization:

Q. How can stability under physiological conditions be assessed for drug development?

- Methodological Answer : Conduct forced degradation studies:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze via UPLC for decomposition products (e.g., free amine formation) .

- Photostability : Expose to UV light (320–400 nm) for 48h; quantify degradation using peak area normalization .

Q. What are the environmental risks associated with this compound, and how are they quantified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.